molecular formula C18H27N3O2 B2929377 (2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide CAS No. 2411179-49-0

(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide

Cat. No. B2929377
CAS RN: 2411179-49-0
M. Wt: 317.433
InChI Key: GIHABHLQETUMBH-YRYLYKBFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common techniques might include amide coupling reactions, enoyl group formations, and the use of protecting groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the stereochemistry at the chiral center (the “2S” in the name indicates that this compound is one of two possible enantiomers), the conformation of the molecule, and the presence of any intramolecular hydrogen bonds or other stabilizing interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the enoyl group might undergo addition reactions . The dimethylamino group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors to consider might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

Without more context, it’s hard to say what the “mechanism of action” of this compound might be. If it’s a drug or a catalyst, for example, the mechanism of action would refer to how it exerts its therapeutic effects or catalyzes a chemical reaction .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it might be studied as a potential drug. If it has unique chemical reactivity, it might be used to develop new synthetic methods .

properties

IUPAC Name

(2S)-N-benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(2)17(20-16(22)11-8-12-21(3)4)18(23)19-13-15-9-6-5-7-10-15/h5-11,14,17H,12-13H2,1-4H3,(H,19,23)(H,20,22)/b11-8+/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHABHLQETUMBH-YRYLYKBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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